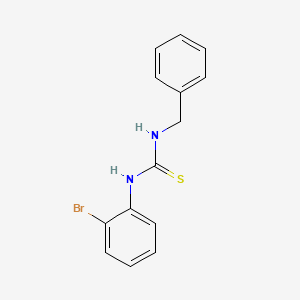![molecular formula C14H11Cl2NO4S B3721587 N-[(3,4-dichlorophenyl)sulfonyl]-N-phenylglycine](/img/structure/B3721587.png)
N-[(3,4-dichlorophenyl)sulfonyl]-N-phenylglycine
Descripción general
Descripción
N-[(3,4-dichlorophenyl)sulfonyl]-N-phenylglycine, also known as DCPG, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. DCPG is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a critical role in regulating synaptic plasticity and neuronal excitability.
Mecanismo De Acción
N-[(3,4-dichlorophenyl)sulfonyl]-N-phenylglycine selectively binds to the allosteric site of mGluR5, which inhibits the receptor's downstream signaling pathways. This leads to a reduction in synaptic plasticity and neuronal excitability, which can have therapeutic implications for various neurological disorders.
Biochemical and Physiological Effects:
N-[(3,4-dichlorophenyl)sulfonyl]-N-phenylglycine has been shown to modulate synaptic plasticity and neuronal excitability in various regions of the brain, including the hippocampus and prefrontal cortex. N-[(3,4-dichlorophenyl)sulfonyl]-N-phenylglycine has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. However, N-[(3,4-dichlorophenyl)sulfonyl]-N-phenylglycine has also been shown to have potential side effects such as reducing the seizure threshold and impairing motor coordination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[(3,4-dichlorophenyl)sulfonyl]-N-phenylglycine in lab experiments is its selectivity for mGluR5, which allows for precise modulation of synaptic plasticity and neuronal excitability. However, N-[(3,4-dichlorophenyl)sulfonyl]-N-phenylglycine has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
Direcciones Futuras
There are several future directions for research on N-[(3,4-dichlorophenyl)sulfonyl]-N-phenylglycine. One area of interest is investigating the potential therapeutic applications of N-[(3,4-dichlorophenyl)sulfonyl]-N-phenylglycine for neurological disorders such as autism, schizophrenia, and addiction. Another area of interest is developing more selective and potent mGluR5 antagonists that can overcome the limitations of N-[(3,4-dichlorophenyl)sulfonyl]-N-phenylglycine. Additionally, further research is needed to elucidate the mechanisms underlying the potential side effects of N-[(3,4-dichlorophenyl)sulfonyl]-N-phenylglycine and to develop strategies to mitigate these effects.
Aplicaciones Científicas De Investigación
N-[(3,4-dichlorophenyl)sulfonyl]-N-phenylglycine has been extensively studied for its potential applications in the field of neuroscience. As a selective antagonist of mGluR5, N-[(3,4-dichlorophenyl)sulfonyl]-N-phenylglycine has been shown to modulate synaptic plasticity and neuronal excitability, which are critical processes underlying learning and memory. N-[(3,4-dichlorophenyl)sulfonyl]-N-phenylglycine has also been used to investigate the role of mGluR5 in various neurological disorders such as autism, schizophrenia, and addiction.
Propiedades
IUPAC Name |
2-(N-(3,4-dichlorophenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-12-7-6-11(8-13(12)16)22(20,21)17(9-14(18)19)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHNXRJDEJERED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-ethyl-5-(4-fluorophenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3721507.png)
![2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(1H)-pyrimidinone](/img/structure/B3721514.png)


![2,3,4,5,6-pentafluorobenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone](/img/structure/B3721547.png)
![2-hydroxybenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone](/img/structure/B3721550.png)
![N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxytetrahydro-2-furanyl)-6-oxo-6,9-dihydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B3721555.png)
![5-(4-isopropylphenyl)-2-(isopropylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B3721569.png)
![4-hydroxy-3-[2-(2-hydroxy-5-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B3721581.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3721589.png)
![6-(methoxymethyl)-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4(1H)-pyrimidinone](/img/structure/B3721602.png)
![2-[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3721610.png)
![N-[2-(2-fluorophenoxy)ethyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B3721613.png)
![2-{[(4-fluorobenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3721621.png)